molecular formula C17H17Br2FN2O B6045823 2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol

2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B6045823
M. Wt: 444.1 g/mol
InChI Key: KTMRLHXVKTZQDB-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol: is a complex organic compound with the molecular formula C17H17Br2FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps, starting with the bromination of phenol derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to form strong interactions with biological macromolecules, such as proteins or nucleic acids. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the piperazine ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2,4-dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br2FN2O/c18-13-9-12(17(23)14(19)10-13)11-21-5-7-22(8-6-21)16-4-2-1-3-15(16)20/h1-4,9-10,23H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMRLHXVKTZQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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